
1-Ethyl-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(2-furoyl)piperazine, also known as EFPI, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EFPI is a piperazine derivative that has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(2-furoyl)piperazine is not fully understood. However, it has been proposed that 1-Ethyl-4-(2-furoyl)piperazine exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 1-Ethyl-4-(2-furoyl)piperazine has also been found to modulate the expression of several key genes involved in cancer progression, such as Bcl-2, p53, and NF-kB.
Biochemical and Physiological Effects:
1-Ethyl-4-(2-furoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 1-Ethyl-4-(2-furoyl)piperazine has been shown to possess anti-inflammatory and antiviral properties. 1-Ethyl-4-(2-furoyl)piperazine has also been found to modulate the activity of several enzymes involved in cellular metabolism, such as acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Ethyl-4-(2-furoyl)piperazine is its potent antitumor activity. 1-Ethyl-4-(2-furoyl)piperazine has been found to exhibit activity against a range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, 1-Ethyl-4-(2-furoyl)piperazine also has several limitations for lab experiments. For example, the synthesis of 1-Ethyl-4-(2-furoyl)piperazine can be challenging and requires specialized equipment and expertise. In addition, the mechanism of action of 1-Ethyl-4-(2-furoyl)piperazine is not fully understood, which makes it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for research on 1-Ethyl-4-(2-furoyl)piperazine. One area of interest is the development of more efficient synthesis methods for 1-Ethyl-4-(2-furoyl)piperazine, which could improve the yield and purity of the compound. Another area of interest is the optimization of the mechanism of action of 1-Ethyl-4-(2-furoyl)piperazine, which could lead to the development of more potent and selective anticancer agents. Finally, the potential applications of 1-Ethyl-4-(2-furoyl)piperazine in the treatment of other diseases, such as inflammation and viral infections, should also be explored.
Métodos De Síntesis
The synthesis of 1-Ethyl-4-(2-furoyl)piperazine involves the reaction of 1-ethylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of 1-Ethyl-4-(2-furoyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(2-furoyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of 1-Ethyl-4-(2-furoyl)piperazine is in the treatment of cancer. 1-Ethyl-4-(2-furoyl)piperazine has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 1-Ethyl-4-(2-furoyl)piperazine has also been shown to inhibit the growth of tumor xenografts in animal models.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
(4-ethylpiperazin-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3 |
Clave InChI |
DPFZNKFALBEQBH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CO2 |
SMILES canónico |
CCN1CCN(CC1)C(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

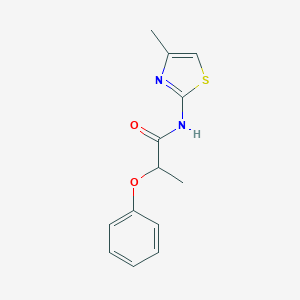

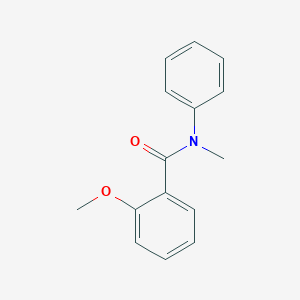
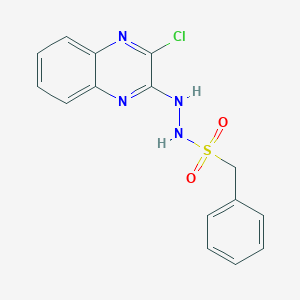
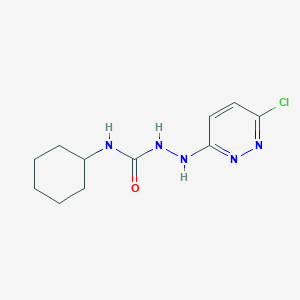

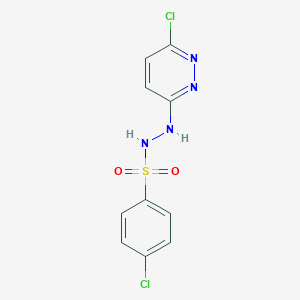
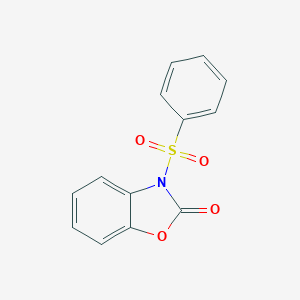
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)